

# Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)

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## Compound of Interest

Compound Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No.: B148195

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Amino-2-(pyridin-3-yl)acetonitrile**, a key intermediate in the development of pharmaceuticals.

## Core Properties and Structure

**2-Amino-2-(pyridin-3-yl)acetonitrile**, with CAS number 131988-63-1, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an aminoacetonitrile group.<sup>[1][2]</sup> This structure makes it a valuable building block in medicinal chemistry.<sup>[2]</sup> It is also known as  $\alpha$ -Amino-3-pyridineacetonitrile and has been identified as "Xanomeline Impurity 9".<sup>[3]</sup>

Structure:

- IUPAC Name: **2-amino-2-(pyridin-3-yl)acetonitrile**<sup>[4]</sup>
- Molecular Formula:  $C_7H_7N_3$ <sup>[5]</sup>
- Molecular Weight: 133.15 g/mol <sup>[5]</sup>
- Key Structural Features: The molecule contains a pyridine ring, which imparts basicity and potential for hydrogen bonding; a nitrile group ( $-C\equiv N$ ) that is reactive towards nucleophilic additions; and an amino group ( $-NH_2$ ) that allows for salt formation.<sup>[1]</sup>

## Physicochemical Properties

Experimentally determined physical properties for the free base are not widely reported in the literature. The compound is often handled as its more stable dihydrochloride salt (CAS 2413867-73-7), which has enhanced solubility in polar solvents.[1]

Property	Value	Source
Computed Properties		
Topological Polar Surface Area (TPSA)	62.7 Å <sup>2</sup>	[6]
logP	0.60498	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Amino-2-(pyridin-3-yl)acetonitrile**. The following data has been reported for the compound and its dihydrochloride salt.

<sup>1</sup>H NMR (CDCl<sub>3</sub>)[2]

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.80	d	2.3	H2'
8.64	dd	4.8, 1.4	H6'
4.97	s	-	CH-CN
2.00	s	-	NH <sub>2</sub>

<sup>13</sup>C NMR (CDCl<sub>3</sub>)[2]

Chemical Shift ( $\delta$ ) (ppm)	Assignment
150.28	C2'
148.24	C6'
45.20	CH-CN

IR (KBr) of Dihydrochloride Salt[1]

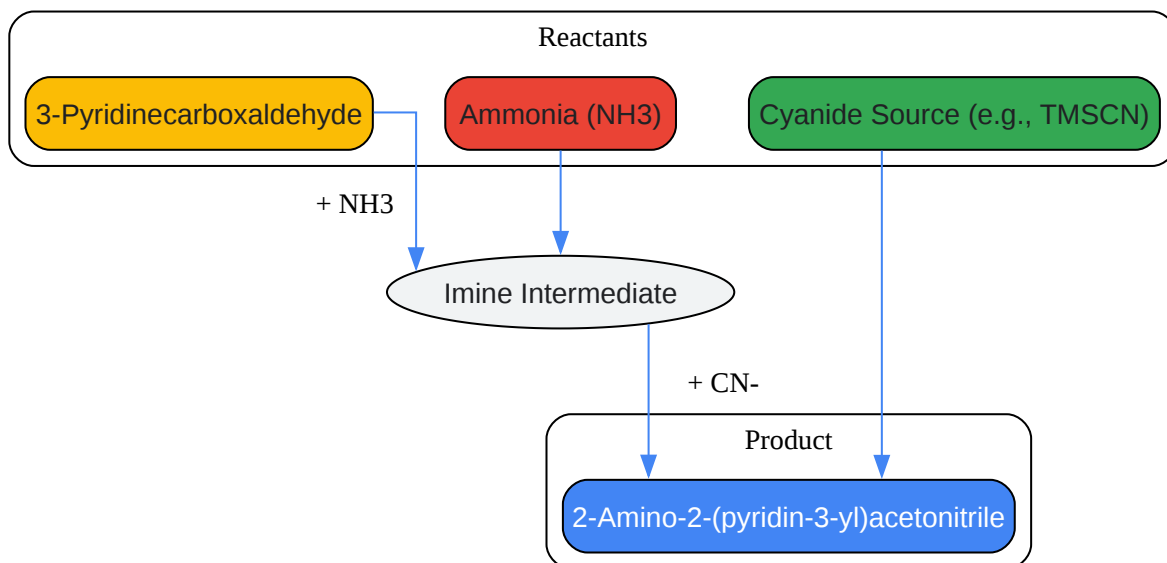
Wavenumber ( $\text{cm}^{-1}$ )	Assignment
2240	$\text{C}\equiv\text{N}$ Stretch
3300–3500	N-H Stretch

## Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of **2-Amino-2-(pyridin-3-yl)acetonitrile** is a modified Strecker reaction.[2][7] This one-pot, three-component reaction is an efficient way to produce  $\alpha$ -aminonitriles.

### Synthetic Pathway: Strecker Reaction

The general mechanism for the Strecker synthesis involves the reaction of an aldehyde with ammonia and a cyanide source.[7] In the case of **2-Amino-2-(pyridin-3-yl)acetonitrile**, the starting material is 3-pyridinecarboxaldehyde.[2] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to yield the final product.[7]



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Caption: Strecker synthesis of **2-Amino-2-(pyridin-3-yl)acetonitrile**.

## Experimental Protocol: Modified Strecker Synthesis

The following is a representative protocol based on descriptions of the modified Strecker reaction for this compound.<sup>[2]</sup>

Materials:

- 3-Pyridinecarboxaldehyde
- Trimethylsilyl cyanide (TMSCN)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Ammonia (aqueous solution)
- Methanol (or other suitable solvent)

#### Procedure:

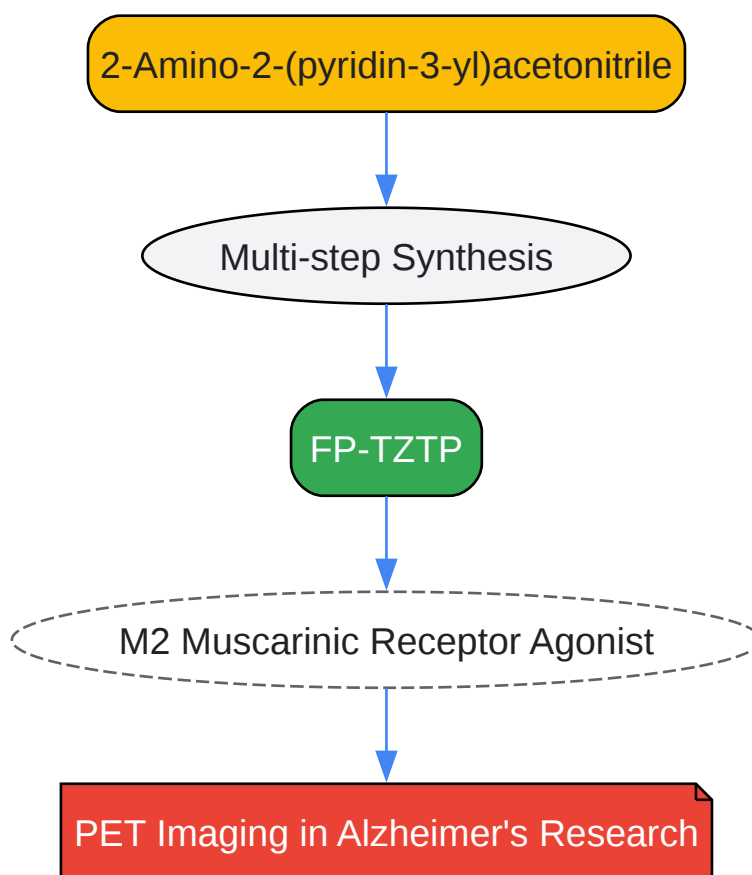
- To a solution of 3-pyridinecarboxaldehyde in methanol, add ammonium chloride and a solution of ammonia.
- Stir the mixture at room temperature to facilitate the in situ formation of the imine.
- Cool the reaction mixture in an ice bath.
- Slowly add trimethylsilyl cyanide to the cooled mixture.
- Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Amino-2-(pyridin-3-yl)acetonitrile**.

## Role in Drug Development and Biological Relevance

Currently, there is no available literature detailing the direct biological activity or involvement in signaling pathways of **2-Amino-2-(pyridin-3-yl)acetonitrile** itself. Its significance in the pharmaceutical field stems from its role as a crucial intermediate in the synthesis of more complex, biologically active molecules.

## Precursor to FP-TZTP

$\alpha$ -Amino-3-pyridineacetonitrile is a key intermediate in the synthesis of [ $^{18}\text{F}$ ]FP-TZTP.[3] FP-TZTP is a selective agonist for the M2 muscarinic acetylcholine receptor and is used as a radiotracer in positron emission tomography (PET) studies for the non-invasive investigation of Alzheimer's disease.[3]



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Caption: Role as a precursor to the M2 agonist FP-TZTP.

## Xanomeline Impurity

This compound has also been identified as "Xanomeline Impurity 9".<sup>[3]</sup> Xanomeline is a muscarinic receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, necessitating the synthesis and characterization of potential impurities like **2-Amino-2-(pyridin-3-yl)acetonitrile** for analytical reference.<sup>[8][9]</sup> The biological activity of most drug impurities is often not extensively studied unless there is a specific safety concern.

In summary, **2-Amino-2-(pyridin-3-yl)acetonitrile** is a well-characterized synthetic intermediate with significant applications in the development of diagnostic and therapeutic agents targeting the central nervous system. Further research into its potential direct biological effects could be a future area of investigation.

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- To cite this document: BenchChem. [Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148195#cas-number-131988-63-1-properties-and-structure]

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